

Foundational Concepts in the "Enke-Effekt" Study by Koburger and Mergl

Author: BenchChem Technical Support Team. Date: December 2025

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A technical guide for researchers, scientists, and drug development professionals.

Based on available scientific literature, the "Enke-Effekt" (Enke Effect) refers to the phenomenon of copycat suicides following the widely publicized suicide of a celebrity. This effect is a specific manifestation of the more general "Werther Effect". The term "Enke-Effekt" was coined by German media following the death of German soccer goalkeeper Robert Enke. [1]

The foundational research into the long-term consequences of this event was notably conducted by a team including Nicole Koburger and Roland **Mergl**. Their work, situated in the field of psychiatry and public health, sought to quantify the impact of Enke's suicide on subsequent suicide rates, particularly on the German railway network.

Core Concepts:

- Copycat Suicide (Werther Effect): This is a well-documented phenomenon where extensive
 or sensationalized media coverage of a suicide is followed by an increase in suicide rates.
 The "Enke-Effekt" is a specific instance of this, linked to a particular celebrity and method.
- Celebrity Influence: The suicide of a public figure can have a more pronounced copycat effect due to the individual's high visibility and the intense media scrutiny that follows.
- Method Imitation: A key aspect of the "Enke-Effekt" is the imitation of the specific method of suicide. The studies by Koburger, Mergl, and their colleagues focused on railway suicides,



the method used by Robert Enke.

Quantitative Data Summary

The primary quantitative data from the research by Hegerl, Koburger, Rummel-Kluge, Gravert, Walden, and **Mergl** (2013) focuses on the statistical analysis of railway suicidal acts before and after Robert Enke's death on November 10, 2009.[2]

| Metric | Time Period | Value | Confidence Interval (95%) | p-value |
|--|---|---------------------------|------------------------------|---------|
| Incidence Ratio of Railway Suicidal Acts | 2 years post- event vs. 2 years pre-event | 1.188 (18.8% increase) | 1.110 - 1.271 | <0.001 |
| Median Suicidal Acts per Day | Pre-event (2 years) | 2 | N/A | <0.001 |
| Median Suicidal Acts per Day | Post-event (2 years) | 3 | N/A | <0.001 |
| Increase in Fatal Railway Suicides | 2007 vs. 2010 | 25% | N/A | <0.0001 |
| Increase in Total Suicides (Germany) | 2007 vs. 2010 | 6.6% | N/A | <0.0001 |

Table 1: Comparison of railway suicidal acts before and after the celebrity suicide event. Data extracted from Hegerl et al. (2013).[2]

Experimental Protocols / Methodologies

The study by Hegerl, Koburger, et al. (2013) was a retrospective analysis of data. The methodology did not involve wet-lab experimentation but rather the collection and statistical analysis of existing data.[2]

1. Data Source:



- Data on suicidal acts on the German railway network was obtained from the German railway company (Deutsche Bahn AG).
- Data on the total number of suicides in Germany was obtained from the German Federal Statistical Office.

2. Study Periods:

- Long-Term Effect Analysis: The primary analysis compared the number of railway suicidal acts in the two-year period before Robert Enke's suicide (November 10, 2007 November 9, 2009) with the two-year period after (November 11, 2009 November 10, 2011).
- Anniversary Effect Analysis: To check for a potential "anniversary effect," the researchers analyzed the two-week periods surrounding the date of the suicide in 2009, 2010, and 2011.

3. Statistical Analysis:

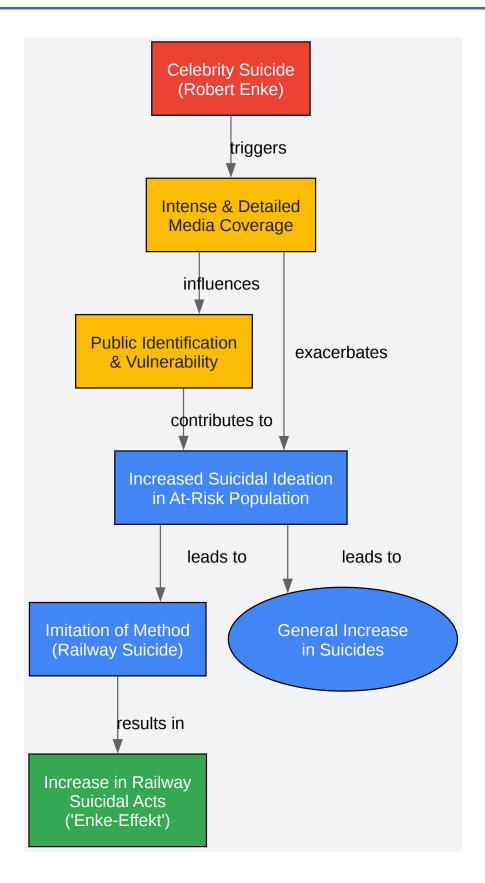
- The core of the analysis involved calculating incidence ratios with 95% confidence intervals to compare the pre- and post-event periods.
- The median number of suicidal acts per day was compared using appropriate statistical tests
 (the specific test is not detailed in the abstract but would likely be a non-parametric test like
 the Mann-Whitney U test).
- The percentage increase in fatal railway suicides was compared to the percentage increase in the total number of suicides in Germany to determine if the increase in railway suicides was disproportionate.

Visualizations

Logical Relationship of the "Enke-Effekt"

The following diagram illustrates the causal chain and influencing factors that constitute the "Enke-Effekt" as described in the research.





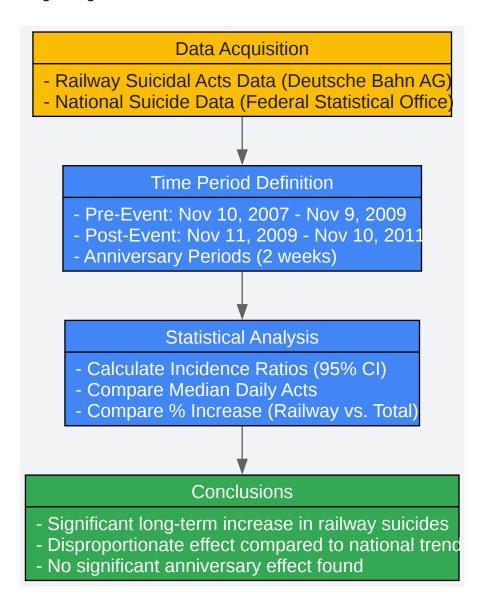
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Causal chain of the "Enke-Effekt".



Experimental Workflow for Data Analysis

This diagram outlines the workflow used by the researchers to analyze the data and arrive at their conclusions regarding the "Enke-Effekt".



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Data analysis workflow for the "Enke-Effekt" study.

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References

- 1. Robert Enke Wikipedia [en.wikipedia.org]
- 2. One followed by many?-Long-term effects of a celebrity suicide on the number of suicidal acts on the German railway net PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foundational Concepts in the "Enke-Effekt" Study by Koburger and Mergl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12323086#foundational-concepts-in-the-enke-effekt-study-by-koburger-and-mergl]

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